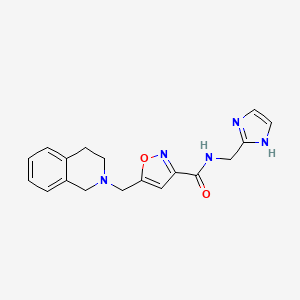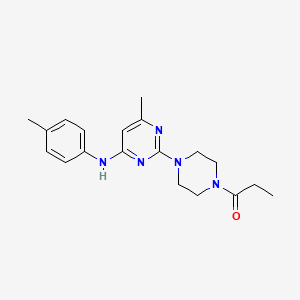![molecular formula C19H25N3 B4974393 N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B4974393.png)
N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine, also known as BCPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCPM is a potent and selective inhibitor of the protein kinase C (PKC) family, which has been implicated in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine is a potent and selective inhibitor of PKC, which is a family of serine/threonine kinases that play important roles in a wide range of cellular processes. PKC is activated by the binding of diacylglycerol (DAG) and calcium ions, which leads to the phosphorylation of downstream targets. N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine inhibits PKC by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine depend on the specific cellular context in which it is used. In cancer cells, N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine has been shown to inhibit cell growth and induce apoptosis. In the brain, N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine has been shown to impair synaptic plasticity and memory formation. Additionally, N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine has been shown to inhibit the release of insulin from pancreatic beta cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine in lab experiments is its high potency and selectivity for PKC. This allows researchers to specifically target PKC signaling pathways without affecting other cellular processes. However, one limitation of using N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine. One area of interest is the development of more potent and selective inhibitors of PKC, which could be used to investigate the role of PKC in a wider range of cellular processes. Additionally, there is interest in investigating the use of PKC inhibitors as potential therapeutics for cancer and other diseases. Finally, there is interest in investigating the role of PKC in other physiological processes, such as inflammation and immune function.
Méthodes De Synthèse
The synthesis of N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine involves a multi-step process that begins with the reaction of 2-methylpyridine with benzyl chloride to form N-benzyl-2-methylpyridin-3-amine. This intermediate is then reacted with cyclopentylmagnesium bromide to form N-benzyl-3-[(cyclopentylamino)methyl]-2-methylpyridinamine. Finally, the methyl group on the pyridine nitrogen is methylated using methyl iodide to form the final product, N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine.
Applications De Recherche Scientifique
N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine has been used extensively in scientific research to investigate the role of PKC in various cellular processes. For example, N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine has been used to study the effects of PKC inhibition on cancer cell growth and apoptosis. Additionally, N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine has been used to investigate the role of PKC in synaptic plasticity and memory formation in the brain.
Propriétés
IUPAC Name |
N-benzyl-3-[(cyclopentylamino)methyl]-N-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3/c1-22(15-16-8-3-2-4-9-16)19-17(10-7-13-20-19)14-21-18-11-5-6-12-18/h2-4,7-10,13,18,21H,5-6,11-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWHEBXVVPFZPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4974338.png)

![4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate](/img/structure/B4974365.png)
![{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4974370.png)
![1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B4974376.png)


![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4974397.png)

![1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B4974409.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4974422.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4974428.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4974433.png)